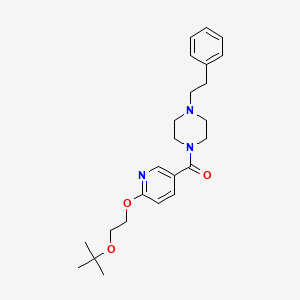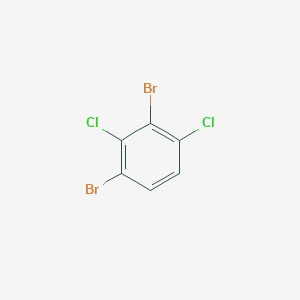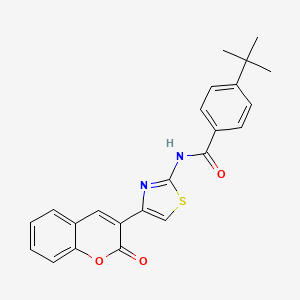
4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide, also known as BTTB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide' involves the synthesis of the thiazole and chromen-3-yl moieties separately, followed by their coupling with the benzamide moiety.
Starting Materials
2-amino-4-(tert-butyl)benzoic acid, thiourea, 2-bromoacetophenone, sodium hydroxide, acetic acid, sodium acetate, chromone, acetic anhydride, phosphorus oxychloride, N,N-dimethylformamide, triethylamine, N,N-dimethylacetamide, N,N'-dicyclohexylcarbodiimide, 4-aminobenzamide
Reaction
Synthesis of 2-(2-oxo-2H-chromen-3-yl)thiazole:, - Dissolve 2-bromoacetophenone (1.0 equiv) and thiourea (1.2 equiv) in ethanol and reflux for 6 hours., - Cool the reaction mixture and filter the precipitated product., - Recrystallize the product from ethanol to obtain 2-(2-oxo-2H-chromen-3-yl)thiazole., Synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide:, - Dissolve 4-aminobenzamide (1.1 equiv) and 2-(2-oxo-2H-chromen-3-yl)thiazole (1.1 equiv) in N,N-dimethylacetamide., - Add N,N'-dicyclohexylcarbodiimide (1.2 equiv) and stir the reaction mixture at room temperature for 24 hours., - Filter the precipitated product and wash with cold N,N-dimethylacetamide., - Recrystallize the product from ethanol to obtain N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide., Synthesis of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide:, - Dissolve 2-amino-4-(tert-butyl)benzoic acid (1.1 equiv) and N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (1.1 equiv) in N,N-dimethylformamide., - Add triethylamine (1.2 equiv) and stir the reaction mixture at room temperature for 24 hours., - Pour the reaction mixture into water and extract with ethyl acetate., - Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure., - Purify the crude product by column chromatography to obtain 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide.
Mechanism Of Action
The mechanism of action of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is not fully understood, but it has been suggested that it inhibits the activity of certain enzymes involved in cell division and DNA replication. 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of certain proteins involved in cancer cell proliferation and survival, and to increase the expression of proteins involved in apoptosis. 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Advantages And Limitations For Lab Experiments
One advantage of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is its potential as a novel anti-cancer agent. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further study. However, one limitation of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several potential future directions for the study of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide. One area of interest is its potential as a treatment for antibiotic-resistant bacterial infections. Another area of interest is its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide and to identify any potential side effects or toxicities associated with its use.
In conclusion, 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic compound that has potential applications in scientific research. Its ability to inhibit the growth of cancer cells and bacteria, induce apoptosis, and reduce oxidative damage makes it a promising candidate for further study. However, its low solubility in water and unknown toxicities highlight the need for further research in this area.
Scientific Research Applications
4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
properties
IUPAC Name |
4-tert-butyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-23(2,3)16-10-8-14(9-11-16)20(26)25-22-24-18(13-29-22)17-12-15-6-4-5-7-19(15)28-21(17)27/h4-13H,1-3H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWOXNGMJXFFLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

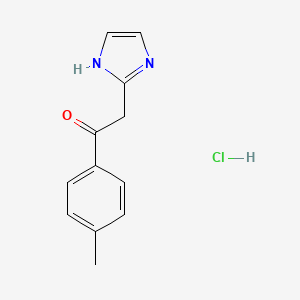
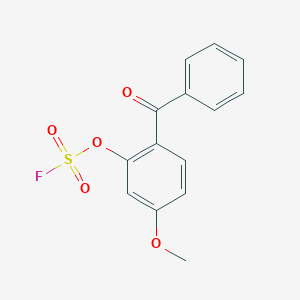
![(5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2412645.png)
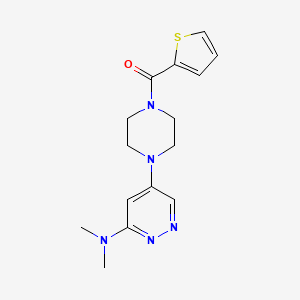
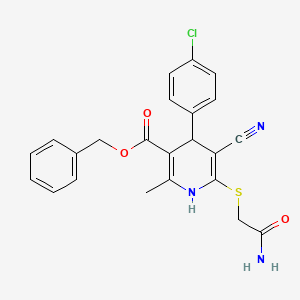
![Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate](/img/structure/B2412652.png)
![1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2412654.png)
![6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2412656.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2412659.png)
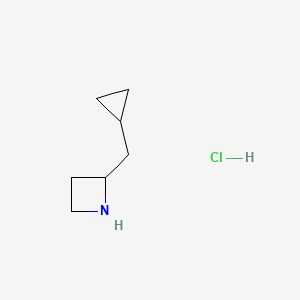
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2412661.png)
![4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B2412662.png)
